molecular formula C10H14N4O4 B4336409 (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE

(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE

Cat. No.: B4336409
M. Wt: 254.24 g/mol
InChI Key: IEPXXPDRASXTJK-UHFFFAOYSA-N
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Description

(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE is a complex organic compound featuring a pyrazole ring substituted with nitro and dimethyl groups, linked to a morpholine ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, yielding regioisomeric pyrazoles . The nitro group can be introduced via nitration reactions using nitric acid under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters.

Types of Reactions:

    Oxidation: The nitro group in the pyrazole ring can undergo further oxidation to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, alkylating agents.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated pyrazoles.

Scientific Research Applications

(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The nitro group may participate in redox reactions, while the morpholine ring could interact with biological macromolecules .

Comparison with Similar Compounds

    1,3-dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the morpholine ring.

    4-nitro-1H-pyrazole: Similar nitro-substituted pyrazole without the dimethyl groups.

    Morpholine derivatives: Compounds with the morpholine ring but different substituents on the pyrazole ring.

Uniqueness: (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE is unique due to the combination of the pyrazole and morpholine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,5-dimethyl-4-nitropyrazol-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4/c1-7-8(14(16)17)9(12(2)11-7)10(15)13-3-5-18-6-4-13/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPXXPDRASXTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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